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Compound of Interest

Compound Name: 2-(Methylthio)phenol

Cat. No.: B087076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)phenol (CAS No. 1073-29-6), a key aromatic compound with applications in
various fields of chemical research and development. This document presents its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

2-(Methylthio)phenol, also known as o-hydroxythioanisole, is an organosulfur compound with
the chemical formula C7HsOS. It possesses a phenol ring substituted with a methylthio group at
the ortho position.

Key Properties:

Molecular Formula: C7HsOS

Molecular Weight: 140.20 g/mol

CAS Number: 1073-29-6

Appearance: Colorless to light yellow liquid

Boiling Point: 218-219 °C at 760 mmHg[1]
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Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 2-(Methylthio)phenol, presented in
a clear and structured format for easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. While experimentally obtained *H and 3C NMR data for 2-(Methylthio)phenol are
not readily available in public spectral databases, typical chemical shift ranges for related
phenol and aromatic compounds can be used for prediction and interpretation.[2][3][4][5]

Table 1: Predicted *H NMR Spectral Data for 2-(Methylthio)phenol

Chemical Shift (6, ppm) Multiplicity Assighment
~70-7.4 Multiplet Aromatic Protons (4H)
~5.0-6.0 Singlet Phenolic Hydroxyl (1H)
~24 Singlet Methyl Protons (3H)

Table 2: Predicted 3C NMR Spectral Data for 2-(Methylthio)phenol

Chemical Shift (6, ppm) Assignment
~155- 160 C-OH (ipso-carbon)
~115- 140 Aromatic Carbons
~15 Methyl Carbon

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Methylthio)phenol reveals characteristic absorption bands
corresponding to its functional groups. The spectrum is available through the NIST WebBook.

[6]

Table 3: Key IR Absorption Bands for 2-(Methylthio)phenol
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Wavenumber (cm~?) Intensity Assignment

~ 3400 - 3600 Broad O-H stretch (phenolic)

~ 3000 - 3100 Medium Aromatic C-H stretch

~ 2850 - 2950 Weak Aliphatic C-H stretch (methyl)
~ 1580, 1480, 1440 Medium-Strong Aromatic C=C ring stretch

~ 1250 Strong C-O stretch (phenolic)

~ 650 - 750 Strong C-S stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-(Methylthio)phenol provides valuable
information about its molecular weight and fragmentation pattern. The mass spectrum is
accessible via the NIST WebBook.[6]

Table 4: Major Fragments in the Mass Spectrum of 2-(Methylthio)phenol

m/z Relative Intensity Assignment

140 High Molecular lon [M]*

125 Moderate [M - CHs]*

97 Moderate [M - CHs - COJ]* or [M - SCHs]*
69 High Further fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific
experimental conditions for the referenced spectra may vary.

NMR Spectroscopy

Sample Preparation:
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e Accurately weigh 5-10 mg of 2-(Methylthio)phenol.

o Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds) in a clean NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):
e 1HNMR:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.
e 1BC NMR:
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b087076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Place a small drop of liquid 2-(Methylthio)phenol directly onto the center of the ATR crystal.

¢ Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.[7][8][9][10][11]

Mass Spectrometry (Electron lonization - El)

 Introduce a small amount of the volatile 2-(Methylthio)phenol sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC).

 In the ion source, the sample is bombarded with a beam of high-energy electrons (typically
70 eV).[12][13][14][15][16]

e This causes the molecules to ionize and fragment.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 2-(Methylthio)phenol is
illustrated in the following diagram.
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Workflow for Spectroscopic Analysis of 2-(Methylthio)phenol
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Caption: A logical workflow for the spectroscopic analysis of 2-(Methylthio)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1073296&Mask=4
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://wiki.anton-paar.com/en/attenuated-total-reflectance-atr/
https://www.youtube.com/watch?v=q0evGXCK-sY
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy/attenuated-total-reflectance-atr.html
https://specac.com/theory-articles/introduction-to-atr-ftir-spectroscopy-part-1-the-basics/
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://en.wikipedia.org/wiki/Electron_ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.shimadzu.com/an/service-support/technical-support/gas-chromatograph-mass-spectrometry/essental_knowledge/three_modes.html
https://www.benchchem.com/product/b087076#spectroscopic-data-of-2-methylthio-phenol-nmr-ir-ms
https://www.benchchem.com/product/b087076#spectroscopic-data-of-2-methylthio-phenol-nmr-ir-ms
https://www.benchchem.com/product/b087076#spectroscopic-data-of-2-methylthio-phenol-nmr-ir-ms
https://www.benchchem.com/product/b087076#spectroscopic-data-of-2-methylthio-phenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b087076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

